molecular formula C2H7O3P<br>C2H6O3P- B048941 Phosphorous acid, dimethyl ester CAS No. 96-36-6

Phosphorous acid, dimethyl ester

Cat. No.: B048941
CAS No.: 96-36-6
M. Wt: 109.04 g/mol
InChI Key: YLFBFPXKTIQSSY-UHFFFAOYSA-N
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Description

Dimethyl hydrogen phosphite is a colorless liquid. (USCG, 1999)
Dimethyl hydrogen phosphite is an organooxygen compound.

Properties

CAS No.

96-36-6

Molecular Formula

C2H7O3P
C2H6O3P-

Molecular Weight

109.04 g/mol

IUPAC Name

dimethyl hydrogen phosphite

InChI

InChI=1S/C2H7O3P/c1-4-6(3)5-2/h3H,1-2H3

InChI Key

YLFBFPXKTIQSSY-UHFFFAOYSA-N

SMILES

COP(O)OC

Canonical SMILES

COP([O-])OC

boiling_point

338 to 340 °F at 760 mm Hg (NTP, 1992)
170.5 °C
170.5
171 °C

Color/Form

Mobile, colorless liquid

density

1.2 (USCG, 1999)
1.2002 g/cu cm at 20 °C
Relative density (water = 1): 1.2

flash_point

85 °F (NTP, 1992)
70 °C (Closed cup)
70 °C c.c.

melting_point

-60.0 °C
29 °C

868-85-9
31682-64-1

physical_description

Dimethyl hydrogen phosphite is a colorless liquid. (USCG, 1999)
Liquid
COLOURLESS LIQUID.

Pictograms

Flammable; Acute Toxic; Irritant; Health Hazard

solubility

greater than or equal to 100 mg/mL at 67.1° F (NTP, 1992)
Soluble in water;  miscible with most organic solvents
In water, >10 g/100 mL at 20 °C
Solubility in water, g/100ml at 20 °C: >10

Synonyms

Phosphonic Acid Dimethyl Ester;  Dimethoxyphosphine Oxide;  Dimethyl Acid Phosphite;  Dimethyl Hydrogen Phosphite;  Dimethyl Hydrogen Phosphonate;  Dimethyl Phosphonate;  Hydrogen Dimethyl Phosphite;  Methyl Phosphonate ((MeO)2HPO)_x000B_

vapor_density

7.9 (Air = 1)

vapor_pressure

1 mm Hg at 77 °F ;  8 mm Hg at 122° F;  32 mm Hg at 158° F (NTP, 1992)
4.52 mmHg
1.5 mm Hg at 20 °C
Vapor pressure, kPa at 20 °C: 0.135

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphorous acid, dimethyl ester
Reactant of Route 2
Reactant of Route 2
Phosphorous acid, dimethyl ester
Reactant of Route 3
Phosphorous acid, dimethyl ester
Reactant of Route 4
Reactant of Route 4
Phosphorous acid, dimethyl ester
Reactant of Route 5
Reactant of Route 5
Phosphorous acid, dimethyl ester

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